molecular formula C10H14N2O2 B11903726 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B11903726
M. Wt: 194.23 g/mol
InChI Key: BRFGYBAXTJPGLM-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (CAS: 1369088-08-3) is a bicyclic heterocyclic compound with a molecular formula of C₁₀H₁₄N₂O₂ and a molar mass of 194.23 g/mol . Its structure features a partially saturated imidazo[1,2-a]pyridine core, with methyl groups at positions 2 and 3 and a carboxylic acid substituent at position 5.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-6-7(2)12-4-3-8(10(13)14)5-9(12)11-6/h8H,3-5H2,1-2H3,(H,13,14)

InChI Key

BRFGYBAXTJPGLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCC(CC2=N1)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid can be achieved through a multi-step process. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . The reaction sequence includes N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization.

Industrial Production Methods: Industrial production methods for this compound typically involve similar multi-step synthetic routes but are optimized for large-scale production. These methods emphasize operational simplicity, clean reaction profiles, and the use of environmentally benign solvents .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of the original compound .

Scientific Research Applications

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation or viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Imidazo[1,2-a]pyridine Family

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
IPCA (5-oxo-1,2,3,5-tetrahydroimidazo[1,2-α]pyridine-7-carboxylic acid) Oxo group at position 5; unsaturated ring C₉H₁₀N₂O₃ Major fluorophore in carbon dots (CDs); high photoluminescence quantum yield
AEIOP (1-(2-aminoethyl)-5-oxo-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid) Aminoethyl group at position 1; oxo group at position 5 C₁₁H₁₅N₃O₃ Enhanced polymer crosslinking due to -NH₂ and -COOH groups; used in solid-state fluorescence
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Methyl at position 7; carboxylic acid at position 2; fully aromatic core C₉H₈N₂O₂ Antibacterial/antifungal scaffold; lacks tetrahydro saturation
7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid Methoxy at position 7; carboxylic acid at position 2 C₉H₈N₂O₃ Electron-donating methoxy group; potential solubility modulator
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid Trifluoromethyl at position 7; carboxylic acid at position 3 C₉H₅F₃N₂O₂ Strong electron-withdrawing CF₃ group; impacts acidity and bioactivity
Key Observations :
  • Functional Groups: The carboxylic acid at position 7 enables hydrogen bonding and conjugation, similar to IPCA and AEIOP, but the dimethyl groups at positions 2 and 3 introduce steric bulk, which may reduce fluorescence efficiency compared to IPCA’s oxo group . AEIOP’s aminoethyl side chain facilitates integration into polymer networks, a feature absent in the target compound .
Antibacterial and Antifungal Derivatives :
  • Hydrazone-functionalized tetrahydroimidazo[1,2-a]pyrimidines (e.g., compounds 8d–8f) exhibit potent antibacterial activity (30–33 mm inhibition zones against E. coli and S. aureus), attributed to hydrazone moieties enhancing target binding .
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives with nitro or cyano substituents (e.g., 2c, 2d) show selective antifungal activity, though their efficacy depends on substituent electronegativity .
Target Compound’s Potential :

However, the dimethyl groups could limit membrane permeability compared to smaller substituents .

Biological Activity

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (often referred to as compound 1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₈H₁₃N₃O₂
  • Molecular Weight : 167.20 g/mol
  • IUPAC Name : 2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
  • PubChem CID : 137167567

Recent studies have identified compound 1 as a potent heparanase-1 (HPSE1) inhibitor . HPSE1 is an endo-β-d-glucuronidase that plays a crucial role in the degradation of heparan sulfate proteoglycans. Inhibition of HPSE1 is considered a promising therapeutic strategy for various conditions including cancer and proteinuric kidney diseases due to its involvement in extracellular matrix remodeling and tumor progression .

Inhibition of Heparanase-1

Compound 1 has been shown to exhibit significant inhibitory activity against HPSE1. In a comparative study, derivatives of tetrahydroimidazo[1,2-a]pyridine were synthesized and evaluated for their selectivity and potency against HPSE1. The findings indicated that compound 1 not only inhibited HPSE1 effectively but also demonstrated improved selectivity over other glucuronidases such as GUSβ and GBA .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications at specific positions on the imidazo[1,2-a]pyridine framework could enhance the inhibitory potency. For instance, the introduction of bulkier substituents at position 6 led to increased selectivity for HPSE1 while reducing activity against other enzymes .

Cancer Therapeutics

In preclinical models, the administration of compound 1 resulted in reduced tumor growth and metastasis when tested in combination with standard chemotherapeutic agents. The inhibition of HPSE1 was linked to decreased angiogenesis and tumor cell invasion .

Kidney Diseases

In models of nephrotic syndrome, compound 1 demonstrated protective effects on renal function by mitigating proteinuria through its action on HPSE1. This suggests potential applications in treating proteinuric kidney diseases .

Data Summary

Study Biological Activity Findings
Study AHPSE1 InhibitionCompound 1 showed significant inhibition with improved selectivity over GUSβ and GBA.
Study BAnticancer ActivityReduced tumor growth in animal models; potential synergistic effects with chemotherapy.
Study CNephroprotective EffectsMitigated proteinuria in nephrotic syndrome models; protective effects on renal function.

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